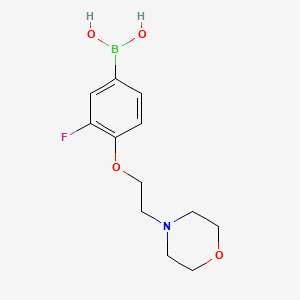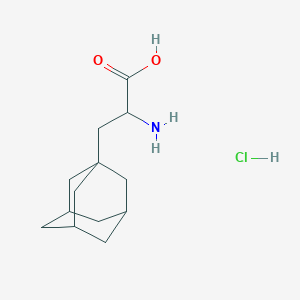
1-金刚烷基-2-氨基丙酸盐酸盐
描述
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
金刚烷衍生物,如 1-金刚烷基-2-氨基丙酸盐酸盐,由于其独特的笼状结构,常用于有机合成 . 它们可以作为合成功能性化合物的通用合成平台 .
药物研发
许多含金刚烷基的化合物在制药行业具有实际应用 . 它们被用作抗病毒 , 促智 , 抗帕金森病 , 和抗糖尿病 药物。 在有机分子中引入庞大的亲脂性金刚烷基通常会极大地改变其药代动力学特性,并优化这些分子通过生物膜屏障运输的条件 .
药物递送系统
金刚烷基在新型药物递送系统的开发和合成中被广泛应用 . 它可以作为脂质体脂质双层中的锚定基团,脂质体常被用作生物膜模型 .
表面识别研究
含金刚烷基的化合物也用于与生物系统中表面识别相关的研究 . 金刚烷的独特结构使其能够以特定方式与其他分子相互作用,使其成为研究这些相互作用的有用工具 .
功能性金刚烷衍生物的合成
金刚烷衍生物的高反应活性为其作为合成各种功能性金刚烷衍生物的起始原料提供了广泛的机会 .
新材料的创造
作用机制
Target of Action
The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .
Mode of Action
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .
Biochemical Pathways
It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.
生化分析
Biochemical Properties
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators . The interaction between 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of sEH by 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties . These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs) . By inhibiting sEH, 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses . Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in studies involving the inhibition of sEH, varying dosages of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride have been shown to influence the extent of enzyme inhibition and the resulting physiological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is involved in various metabolic pathways, including those mediated by sEH . This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation . Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.
Subcellular Localization
The subcellular localization of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.
属性
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGPACVPPNYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
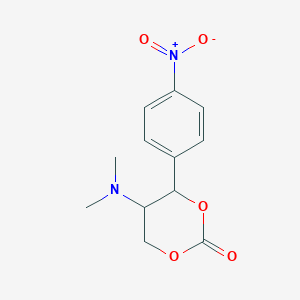

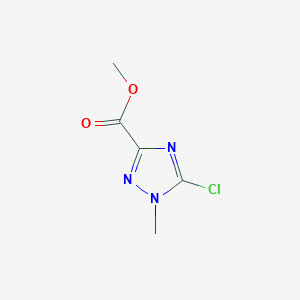
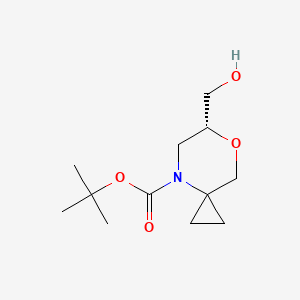
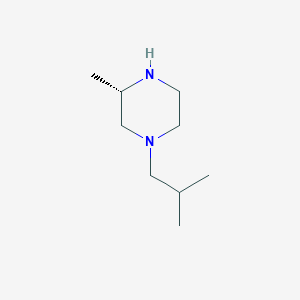
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)
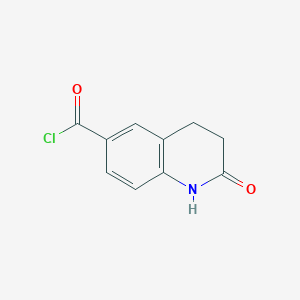
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
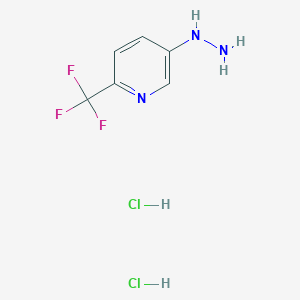
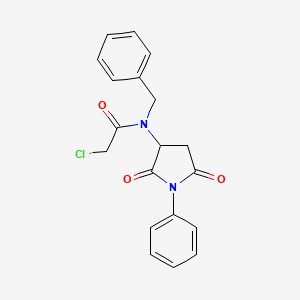
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)
